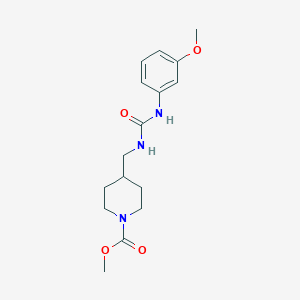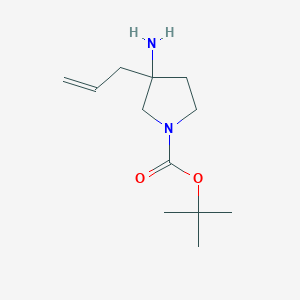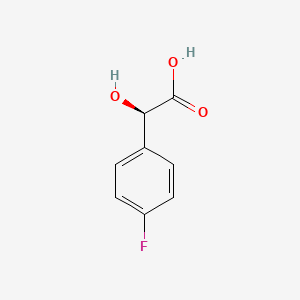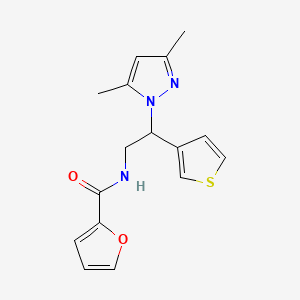
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and immune response.
Mécanisme D'action
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the inhibition of downstream gene expression, cell proliferation, and survival. This compound has been shown to selectively inhibit JAK2 and JAK3, which are involved in cytokine signaling and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. It has been shown to inhibit the migration and invasion of cancer cells, which is crucial for metastasis. Moreover, this compound has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes, which are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It has been widely used in cell culture and animal models to investigate the role of JAK/STAT pathway in various biological processes. However, this compound has some limitations, including its poor solubility in water and low bioavailability, which may affect its efficacy in vivo. Moreover, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid in scientific research. Firstly, the development of more potent and selective JAK inhibitors may improve the efficacy and specificity of this compound. Secondly, the investigation of the role of JAK/STAT pathway in various diseases, including cancer, autoimmune diseases, and neurodegenerative diseases, may provide new insights into the pathogenesis and treatment of these diseases. Finally, the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance the efficacy of these treatments.
Méthodes De Synthèse
The synthesis of 3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 3,4-dichlorobenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with chloroacetyl chloride. The resulting intermediate is then reacted with 4-aminopyrazole-3-carboxylic acid to yield this compound.
Applications De Recherche Scientifique
3-amino-1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid has been extensively used in scientific research to investigate the role of JAK/STAT pathway in various biological processes. It has been shown to inhibit the activation of STAT3, which is a transcription factor that plays a critical role in cell survival, proliferation, and differentiation. This compound has been used to study the effect of STAT3 inhibition on cancer cell growth, apoptosis, and metastasis. Moreover, this compound has been used to investigate the role of JAK/STAT pathway in immune response, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-amino-1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-8-2-1-6(3-9(8)13)4-16-5-7(11(17)18)10(14)15-16/h1-3,5H,4H2,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAMMXINIVGHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C(=N2)N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)

![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)

![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)



![(E)-3-benzyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2984560.png)
![[2-(Methylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2984561.png)

![methyl 2-{4-[4-(tert-butyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate](/img/structure/B2984564.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-6-yl}acetamide](/img/structure/B2984565.png)